![molecular formula C16H16ClNO2S B5525485 2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)

2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds related to "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide" involves complex reactions, including the transformation of specific reagents into desired products through various chemical processes. For instance, Sakai et al. (2022) discuss the use of p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) as reagents that can react with alkyl halides and sulfonates to afford substituted products, which are then transformed into N-alkylacetamides under specific conditions (Sakai et al., 2022).

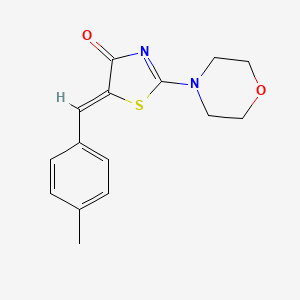

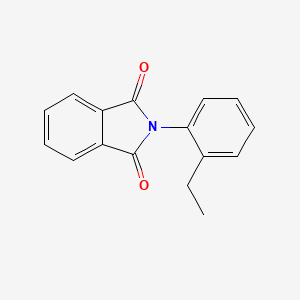

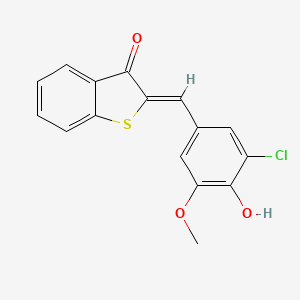

Molecular Structure Analysis

The molecular structure of related compounds exhibits specific orientations and angles between different rings and functional groups. For example, Saravanan et al. (2016) describe the orientation of the chlorophenyl ring with respect to the thiazole ring in a related acetamide compound, highlighting the importance of intermolecular interactions in determining the molecular structure (Saravanan et al., 2016).

Chemical Reactions and Properties

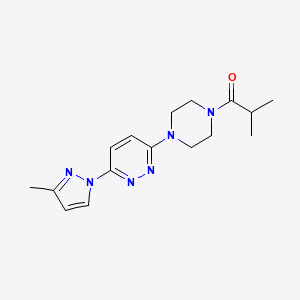

Chemical reactions and properties of compounds similar to "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide" involve various interactions and transformations. For example, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been investigated for their lipase and α-glucosidase inhibition, showcasing the potential biochemical applications of these compounds (Bekircan, Ülker, & Menteşe, 2015).

Physical Properties Analysis

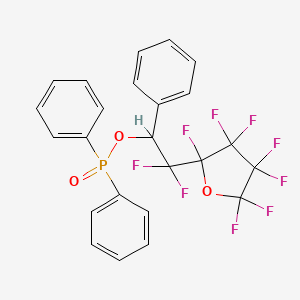

The physical properties of "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide" and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Detailed studies on related compounds provide insights into their crystal packing, hydrogen bonding, and molecular interactions, which are essential for predicting their physical behaviors (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical species, are fundamental to comprehending the potential applications of "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide." Investigations into similar compounds reveal their reactivity patterns, which can inform synthesis strategies and potential applications in various chemical contexts (Rehman et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis of N-Alkylacetamide Derivatives

Research has shown that compounds with an acetamide moiety, such as "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide," play a significant role in the synthesis of natural and pharmaceutical products. A study by Sakai et al. (2022) introduced new reagents for efficiently synthesizing N-alkylacetamide derivatives, highlighting the versatility of acetamide compounds in synthetic chemistry. These findings demonstrate the compound's utility in generating a variety of substituted products, which can be used in the further synthesis of pharmacologically active molecules (Sakai et al., 2022).

Antimicrobial and Antiproliferative Activities

The antimicrobial potential of derivatives similar to "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide" has been explored. Krátký et al. (2017) synthesized and evaluated a series of rhodanine-3-acetic acid-based amides for their activity against a variety of bacterial and fungal pathogens, demonstrating significant activity against mycobacteria. Such research underscores the potential of acetamide derivatives in developing new antimicrobial agents with efficacy against resistant strains (Krátký et al., 2017).

Herbicide Action and Environmental Impact

The compound's relevance extends into agrochemical research, where chloroacetamide derivatives, sharing structural similarities with "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide," are investigated for their herbicidal activity. Weisshaar and Böger (1989) discussed the inhibition of fatty acid synthesis in algae by chloroacetamides, offering insights into the mode of action of such compounds as selective herbicides. This research could help in designing environmentally safer herbicides with specific action mechanisms (Weisshaar & Böger, 1989).

Photovoltaic Efficiency and Ligand-Protein Interactions

Further extending the applications of acetamide derivatives, Mary et al. (2020) investigated the photovoltaic efficiency and ligand-protein interactions of some bioactive benzothiazolinone acetamide analogs. This study highlights the compound's potential in renewable energy technologies, such as dye-sensitized solar cells (DSSCs), and its relevance in medicinal chemistry through molecular docking studies. The findings suggest that acetamide derivatives can contribute to the development of new materials with applications in energy and health (Mary et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-20-15-5-3-2-4-12(15)10-18-16(19)11-21-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSUSOUZANHKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxybenzyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)

![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)

![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)

![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)

![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)